molecular formula C5H5F5O2 B11744582 1,3-Difluoroprop-2-yl trifluoroacetate

1,3-Difluoroprop-2-yl trifluoroacetate

Cat. No.: B11744582
M. Wt: 192.08 g/mol
InChI Key: GOMDGDZTTJRJSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoroprop-2-yl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of 1,3-difluoropropanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoroprop-2-yl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the original compound .

Mechanism of Action

The mechanism of action of 1,3-Difluoroprop-2-yl trifluoroacetate involves its interaction with various molecular targets and pathways. The trifluoroacetate group can undergo decarboxylation to generate reactive intermediates, which can then participate in further chemical reactions. This process is often facilitated by catalysts such as iron photocatalysts, which enable the decarboxylation under mild conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoroprop-2-en-1-yl trifluoroacetate
  • 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl) benzene
  • 1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene

Uniqueness

1,3-Difluoroprop-2-yl trifluoroacetate is unique due to its specific combination of difluoropropyl and trifluoroacetate groups.

Properties

Molecular Formula

C5H5F5O2

Molecular Weight

192.08 g/mol

IUPAC Name

1,3-difluoropropan-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H5F5O2/c6-1-3(2-7)12-4(11)5(8,9)10/h3H,1-2H2

InChI Key

GOMDGDZTTJRJSB-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)OC(=O)C(F)(F)F)F

Origin of Product

United States

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